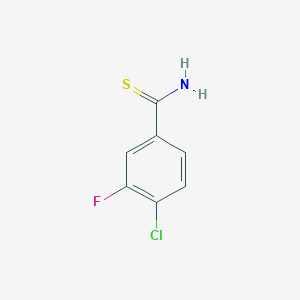

4-Chloro-3-fluorobenzothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Chloro-3-fluorobenzothioamide: is an organic compound with the molecular formula C7H5ClFNS It is a derivative of benzothioamide, where the benzene ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-fluorobenzothioamide typically involves the reaction of 4-chloro-3-fluoroaniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the thioamide group. The general reaction scheme is as follows:

4-Chloro-3-fluoroaniline+Thiophosgene→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process typically includes steps such as:

Chlorination: Introduction of chlorine to the benzene ring.

Fluorination: Substitution of a hydrogen atom with a fluorine atom.

Thioamide Formation: Reaction with thiophosgene to form the thioamide group.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-3-fluorobenzothioamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation: The thioamide group can be oxidized to form sulfonamides.

Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Formation of substituted benzothioamides.

Oxidation: Formation of sulfonamides.

Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Chloro-3-fluorobenzothioamide

The synthesis of this compound typically involves the reaction of appropriate thiourea derivatives with halogenated aromatic compounds. The introduction of chlorine and fluorine atoms into the benzothioamide structure enhances its biological activity by improving lipophilicity and metabolic stability. Various synthetic pathways have been explored to optimize yield and purity, utilizing methods such as nucleophilic substitution and coupling reactions involving copper catalysts .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit potent antimicrobial activities. Studies have shown that benzothioamide derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, compounds bearing fluorine substitutions have demonstrated enhanced antibacterial effects against strains like Escherichia coli and Pseudomonas aeruginosa due to increased membrane permeability .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 32 | E. coli, P. aeruginosa |

| Benzothioamide Derivative | 16 | Staphylococcus aureus |

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies reveal that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | GI50 (µM) | Activity |

|---|---|---|

| MDA-MB-435 (Breast) | 15.1 | Cytotoxicity |

| EKVX (Lung) | 21.5 | Cytotoxicity |

| PC-3 (Prostate) | 28.7 | Cytotoxicity |

Agricultural Applications

In addition to its pharmaceutical potential, this compound derivatives have been explored for agricultural applications, particularly as pesticides and fungicides. The incorporation of halogens enhances the efficacy of these compounds against plant pathogens while minimizing toxicity to non-target organisms .

Pesticidal Activity

Studies have demonstrated that certain thiourea derivatives can act as effective antifeedants against agricultural pests such as Spodoptera litura and Tetranychus urticae. These compounds disrupt feeding behavior, thereby protecting crops without the need for conventional chemical pesticides .

Case Studies and Research Findings

Several case studies highlight the successful application of this compound in various fields:

- A study on the synthesis and evaluation of thiourea derivatives indicated that modifications at the aromatic ring significantly influenced antimicrobial activity, with fluorinated compounds showing superior efficacy against bacterial strains .

- Another investigation focused on the antitumor properties of benzothioamides, revealing that specific substitutions could enhance selectivity towards cancer cells while reducing cytotoxicity towards normal cells .

Wirkmechanismus

The mechanism of action of 4-Chloro-3-fluorobenzothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the presence of chlorine and fluorine atoms enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-3-fluorobenzaldehyde

- 4-Chloro-3-fluorophenol

- 4-Chloro-3-fluorobenzonitrile

Comparison: 4-Chloro-3-fluorobenzothioamide is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. Unlike its analogs, which may contain aldehyde, phenol, or nitrile groups, the thioamide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biologische Aktivität

4-Chloro-3-fluorobenzothioamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical pathways, often involving the introduction of the chloro and fluoro substituents onto a benzothioamide scaffold. The general structure is represented as:

This compound's molecular weight is approximately 195.64 g/mol. Its unique structure contributes to its diverse biological activities.

Biological Activities

1. Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothioamide have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these derivatives often fall within the range of 10-50 µg/mL, indicating their potential as antibacterial agents .

2. Antitumor Activity

The antitumor potential of benzothioamide derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). For example, one study reported a GI50 value of 25 µM for a related compound in inhibiting the proliferation of A549 cells . The mechanism is believed to involve the induction of apoptosis and disruption of cell cycle progression.

3. Neuroprotective Effects

Research indicates that compounds structurally related to this compound may exert neuroprotective effects by modulating inflammatory responses in the central nervous system. For instance, a study on related compounds showed that they could reduce the accumulation of neurotoxic metabolites following spinal cord injury, leading to improved functional recovery and preservation of white matter .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many benzothioamide derivatives act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.

- Antioxidant Activity : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress in cells.

- Modulation of Signaling Pathways : They may influence various signaling pathways associated with inflammation and cell survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothioamide derivatives revealed that one derivative exhibited an MIC of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent. The structure-activity relationship indicated that the presence of halogen substituents significantly enhanced antimicrobial activity .

Case Study 2: Antitumor Activity

In another investigation focusing on the antitumor properties, a compound structurally similar to this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across different cell lines .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-chloro-3-fluorobenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNS/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJHOBZAKOLVBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=S)N)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.